molecular formula C12H11NO2 B049981 (S)-Amino-naphthalen-1-yl-acetic acid CAS No. 111820-05-4

(S)-Amino-naphthalen-1-yl-acetic acid

Cat. No.: B049981
CAS No.: 111820-05-4
M. Wt: 201.22 g/mol
InChI Key: SCDZHZMVNQDLCM-NSHDSACASA-N
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Description

(S)-Amino-naphthalen-1-yl-acetic acid is a chiral naphthalene-based building block of significant interest in medicinal chemistry and drug discovery research. The naphthalene scaffold is a versatile platform in drug design, known for improving a compound's chemical and metabolic stability while maintaining pharmacological activity . Researchers utilize this and similar compounds in the design and synthesis of novel molecules with potential anticancer properties . For instance, structurally related naphthalen-1-yloxyacetamide derivatives have demonstrated potent anti-proliferative activity against breast cancer cell lines (e.g., MCF-7) by inducing cell cycle arrest and promoting apoptosis through the modulation of apoptotic proteins like Bcl-2, Bax, and caspase 9 . The (S)-enantiomer provides a specific three-dimensional structure that is crucial for asymmetric synthesis and for investigating stereoselective interactions with biological targets such as enzymes and receptors. This compound serves as a critical intermediate for developing potential aromatase inhibitors and other targeted therapies . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZHZMVNQDLCM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427456
Record name (S)-Amino-naphthalen-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111820-05-4
Record name (S)-Amino-naphthalen-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Naphthalene Based Chiral Amino Acids in Synthetic and Medicinal Chemistry

Chirality, a fundamental property of many biological molecules, is of paramount importance in drug design and development. Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, metabolic, and toxicological profiles. nih.gov The incorporation of rigid and sterically defined fragments, such as the naphthalene (B1677914) ring system, into chiral amino acids offers a powerful strategy for creating molecules with specific three-dimensional arrangements.

Naphthalene-based chiral amino acids are significant for several reasons:

Structural Scaffolding: The rigid naphthalene group provides a well-defined scaffold that can be used to control the spatial orientation of other functional groups. This is crucial for designing molecules that can bind selectively to biological targets like enzymes and receptors.

Enantioselective Interactions: The chirality of these amino acids is key to achieving enantioselective binding with biological targets. nih.gov Research has shown that even a single chiral center can lead to significant differences in how enantiomers interact with complex biological structures like G-quadruplex DNA, a potential target in cancer therapy. nih.govnih.gov

Modulation of Physicochemical Properties: The lipophilic nature of the naphthalene ring can enhance the ability of a drug candidate to cross cell membranes, while the amino acid portion maintains aqueous solubility and provides points for further chemical modification.

Analytical Applications: Naphthalene's fluorescent properties are utilized in analytical chemistry. Chiral reagents containing a naphthalene fluorophore can be used for the enantioseparation of chiral molecules via high-performance liquid chromatography (HPLC). researchgate.net

Overview of the Research Landscape Surrounding S Amino Naphthalen 1 Yl Acetic Acid

Research involving (S)-Amino-naphthalen-1-yl-acetic acid and its analogs spans several key areas of chemical science. The compound is primarily recognized as a versatile intermediate and building block, facilitating the creation of more complex molecules. chemimpex.com

The research landscape can be summarized by its applications in:

Pharmaceutical Development: The compound is a key component in the synthesis of novel pharmaceutical agents. chemimpex.com It is particularly noted for its use in developing anti-inflammatory and analgesic drugs, where its structure is believed to contribute to effective interaction with biological targets. chemimpex.com Furthermore, related structures have been investigated for their potential anticancer properties.

Biochemical Research: It is employed in studies focused on amino acid metabolism. Understanding how this synthetic amino acid interacts with cellular pathways can provide insights into metabolic disorders. chemimpex.com

Organic Synthesis: As a valuable intermediate, it allows chemists to explore new chemical pathways and synthesize complex molecular architectures. chemimpex.com

Material Science: The unique structure of this compound is being explored for the creation of novel polymers and materials. The incorporation of the naphthalene (B1677914) moiety can confer enhanced thermal stability and mechanical properties to these materials. chemimpex.com

Analytical Chemistry: In specialized analytical applications, it can be used as a standard in chromatography and spectrometry to aid in the quantification of related compounds. chemimpex.com

Scope and Objectives of Academic Investigations into S Amino Naphthalen 1 Yl Acetic Acid

Environmental Release and Dispersion Pathways in Chemical Synthesis

The synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, like many specialized organic compounds, involves multi-step processes that present potential pathways for environmental release. While specific release data for this compound is not extensively documented in public literature, pathways can be inferred from common synthetic procedures for pyran-2-one derivatives.

Potential release points during chemical synthesis include:

Volatilization: Loss of the compound, intermediates, or solvents to the atmosphere from open or unsealed reaction vessels, particularly during heating or pressure changes.

Aqueous Waste Streams: Discharge from reactor cleaning, product washing, and purification steps like liquid-liquid extraction. These streams may contain dissolved product, unreacted starting materials, and catalysts.

Solid Waste: Disposal of spent catalysts, filtration media, and residues from distillation or crystallization processes.

Accidental Spills and Leaks: Uncontrolled releases from equipment failure or handling errors.

Dispersion into the environment is governed by the compound's physical-chemical properties and the nature of the release. Release into waterways could lead to dispersion in aquatic ecosystems, while land disposal could result in soil contamination and potential leaching into groundwater.

Modern synthetic chemistry increasingly employs "green chemistry" principles to minimize such environmental releases. For pyran derivatives, this includes the development of one-pot multicomponent reactions, the use of solvent-free conditions, and the application of reusable catalysts. mdpi.comgrowingscience.com These methods aim to increase reaction efficiency, reduce waste generation, and minimize the use of hazardous solvents, thereby lowering the potential for environmental release at the source. growingscience.comresearchgate.net

Biodegradation and Persistence in Environmental Compartments

The compound is formally classified as "Toxic to aquatic life with long lasting effects" (H411), which strongly suggests that it is not readily biodegradable and can persist in the environment. nih.gov This persistence can be understood by examining its two main structural features: the pyran-2-one ring (a type of lactone) and the highly branched alkyl side chain.

Lactone Ring: Lactone rings can undergo hydrolysis to open the ring, forming a hydroxy carboxylic acid. mdpi.com This ring-opening is often a crucial first step in the biodegradation of such molecules, as it can increase water solubility and create a more accessible structure for microbial enzymes. nih.gov

2,4,4-Trimethylpentyl Side Chain: This large, highly branched alkyl group is expected to be a major contributor to the molecule's recalcitrance. Microbial degradation of alkanes typically proceeds via oxidation at the terminal carbon. The presence of extensive branching, particularly the quaternary carbon atom at position 4, presents significant steric hindrance to enzymatic attack. mdpi.comnih.gov Compounds with highly branched alkyl chains are generally known to be more resistant to biodegradation than their linear counterparts. mdpi.com

Ecotoxicity and Broader Environmental Impact Studies

The primary environmental impact of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is its toxicity to aquatic organisms. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates this compound with the hazard statement H411: "Toxic to aquatic life with long lasting effects". nih.gov This corresponds to a classification of "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2". nih.gov

This classification indicates that the substance can cause significant harm to aquatic ecosystems even at low concentrations over long periods. Specific research findings have quantified this toxicity for certain species.

Interactive Table: Ecotoxicity Data

Test OrganismEndpointValueExposure Time
Danio rerio (Zebrafish)LC50 (Lethal Concentration, 50%)6.1 mg/L96 hours
Activated Sludge (Microorganisms)EC20 (Effective Concentration, 20%)36 mg/L30 minutes

Data sourced from ChemicalBook Safety Data Sheets. chemicalbook.com

The LC50 value for zebrafish indicates the concentration at which 50% of the test fish would be expected to die within a 96-hour exposure period. The EC20 value for activated sludge shows the concentration that causes a 20% reduction in the metabolic activity of microorganisms found in wastewater treatment plants, which could potentially inhibit the biological treatment process. chemicalbook.com

Given its toxicity and persistence, the broader environmental impact of a significant release could include disruption of aquatic food webs and long-term contamination of water and sediment. Precautionary statements associated with its handling explicitly advise to "Avoid release to the environment" (P273) and to "Collect spillage" (P391). nih.govchemicalbook.com

Occupational Safety and Handling Protocols in Laboratory and Industrial Settings

In research and industrial environments, strict adherence to safety protocols is necessary to minimize exposure and ensure safe handling of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. This compound is classified as "Harmful if swallowed" (H302). nih.gov The following protocols are derived from available Safety Data Sheets (SDS).

Handling and Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists. chemicalbook.com

All sources of ignition should be removed, and non-sparking tools should be used, as electrostatic discharge could potentially cause a fire. chemicalbook.com

Emergency exits and risk-elimination areas should be clearly established. chemicalbook.com

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent skin and eye contact.

Interactive Table: Recommended Personal Protective Equipment

Body PartProtection TypeStandard
Eyes/FaceTightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
HandsChemical impermeable glovesEU Directive 89/686/EEC and EN 374
BodyFire/flame resistant and impervious clothingN/A
RespiratoryFull-face respiratorRequired if exposure limits are exceeded or irritation is experienced

Data sourced from ChemicalBook Safety Data Sheets. chemicalbook.com

Accidental Release Measures:

In case of a spill, personnel should be evacuated to a safe area. chemicalbook.com

Prevent further leakage if it is safe to do so. Crucially, the chemical must not be allowed to enter drains, as it is toxic to aquatic life. chemicalbook.com

The spilled material should be collected using appropriate methods that avoid dust formation and placed in suitable, closed containers for disposal. chemicalbook.com

Disposal:

Disposal of the compound and its containers must be done at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations. chemicalbook.com

First Aid:

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

In Case of Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.

First aid information is for immediate response and a medical professional should always be consulted. chemicalbook.com

Stereoselective Synthesis Methodologies for Enantiopure this compound

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a direct and efficient approach to establishing the stereogenic center of this compound with high enantioselectivity. Various catalytic strategies have been developed for the synthesis of α-amino acids, which are applicable to the preparation of the target compound.

One prominent method is the asymmetric Strecker synthesis . This reaction involves the three-component condensation of naphthaldehyde, a cyanide source (such as sodium cyanide), and a chiral amine auxiliary. The resulting diastereomeric α-aminonitriles can be separated, followed by hydrolysis of the nitrile group to afford the desired α-amino acid. iau.ir The choice of the chiral auxiliary is critical for achieving high diastereoselectivity in the initial addition step. For instance, (R)-phenylglycine amide has been utilized as a chiral auxiliary in diastereoselective Strecker reactions, leading to the formation of a single diastereomer through a crystallization-induced asymmetric transformation. thapar.edunih.gov

Another powerful strategy involves the use of chiral auxiliaries covalently bonded to the substrate, which direct the stereochemical outcome of subsequent reactions. Sulfinimines, for example, have emerged as versatile chiral building blocks for the enantioselective synthesis of amino acids. rsc.org The condensation of a sulfinamide with naphthaldehyde would generate a chiral sulfinylimine, which can then undergo nucleophilic addition with a cyanide equivalent. Subsequent hydrolysis would yield the target amino acid with high enantiomeric purity.

Furthermore, transition metal catalysis plays a vital role in the asymmetric synthesis of amino acids. Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine have been successfully employed for the synthesis of a wide array of tailor-made α-amino acids. nih.gov These complexes act as chiral templates, allowing for the stereoselective alkylation of the α-carbon. In the context of this compound, a chiral Ni(II) complex of a glycine Schiff base could be reacted with a 1-naphthylmethyl halide to introduce the naphthalene moiety stereoselectively.

The following table summarizes some asymmetric catalytic approaches applicable to the synthesis of this compound:

Catalytic StrategyKey FeaturesPotential Application
Asymmetric Strecker SynthesisThree-component reaction; use of chiral amine auxiliaries.Direct synthesis from naphthaldehyde, cyanide, and a chiral amine.
Chiral Sulfinimine ChemistryUse of sulfinimines as chiral imine building blocks.Stereoselective addition of nucleophiles to a chiral imine derived from naphthaldehyde.
Chiral Ni(II) Complex CatalysisStereoselective alkylation of a glycine-derived Schiff base complex.Introduction of the 1-naphthylmethyl group to a chiral glycine template.

Biocatalytic Routes for Stereocontrol

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent stereospecificity, are particularly well-suited for the preparation of enantiomerically pure amino acids like this compound.

A widely employed biocatalytic method is the enzymatic kinetic resolution of a racemic mixture of the amino acid or its precursor. This approach utilizes an enzyme that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are a class of enzymes that have been extensively used for this purpose. For instance, the racemic N-acetylated amino acid, N-acetyl-amino(naphthalen-1-yl)acetic acid, can be subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze the (S)-N-acetyl derivative to the free (S)-amino acid, leaving the (R)-N-acetyl derivative unreacted. nih.gov These two compounds can then be separated based on their different chemical properties. A variety of lipases, such as those from Candida rugosa and Burkholderia cepacia, have been successfully applied in the resolution of amino acid derivatives. nih.gov

Another powerful biocatalytic approach is the use of transaminases . These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. For the synthesis of this compound, a suitable transaminase could be employed to convert 1-naphthylglyoxylic acid into the desired (S)-amino acid with high enantioselectivity. This method is highly attractive due to its directness and the potential for high atom economy. The screening of various transaminases is often necessary to identify an enzyme with the desired substrate specificity and stereoselectivity. nih.gov

The following table outlines key biocatalytic strategies for the synthesis of this compound:

Biocatalytic StrategyEnzyme ClassPrinciple
Enzymatic Kinetic ResolutionLipases, AcylasesSelective hydrolysis of one enantiomer of a racemic amino acid derivative. researchgate.net
Asymmetric SynthesisTransaminasesStereoselective amination of a prochiral keto acid.

Advanced Catalytic Strategies in the Synthesis of this compound Analogues

The synthesis of analogues of this compound with modifications on the naphthalene ring or the acetic acid backbone is crucial for structure-activity relationship studies and the development of new therapeutic agents or materials. Advanced catalytic strategies enable the efficient construction of these complex molecules.

For the synthesis of analogues with substituents on the naphthalene ring, cross-coupling reactions are invaluable tools. For example, a halogenated derivative of this compound can be prepared and then subjected to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions to introduce a wide variety of substituents onto the aromatic ring. Protecting the amine and carboxylic acid functionalities is often necessary before performing these transformations.

The synthesis of analogues with modified backbones can be achieved through various catalytic methods. For instance, asymmetric hydrogenation of a dehydroamino acid precursor can provide access to analogues with different substitution patterns at the α- and β-positions. Chiral rhodium and ruthenium catalysts are commonly used for this purpose.

The following table provides examples of advanced catalytic strategies for the synthesis of analogues:

StrategyReaction TypeApplication
Palladium-Catalyzed Cross-CouplingSuzuki, Heck, SonogashiraIntroduction of diverse substituents on the naphthalene ring.
Asymmetric HydrogenationReduction of dehydroamino acidsSynthesis of backbone-modified analogues.

Derivatization and Functionalization Strategies for the this compound Scaffold

The presence of three distinct functional handles—the amine group, the carboxylic acid group, and the naphthalene ring—makes this compound a versatile scaffold for further chemical modifications.

The primary amine group can be readily modified through various reactions. N-Acylation is a common transformation to introduce amide functionalities. This can be achieved by reacting the amino acid with an acyl chloride or a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). orientjchem.org

For protection purposes, the amine group is often converted to a carbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgresearchgate.net The Boc-protected amino acid is stable under a variety of reaction conditions and the Boc group can be readily removed with a mild acid. researchgate.net

The carboxylic acid group can be transformed into a variety of other functional groups. Esterification is a straightforward modification, typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst.

Amide bond formation at the carboxylic acid terminus is another important transformation. This can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. Alternatively, peptide coupling reagents can be used to directly couple the carboxylic acid with an amine. thapar.edu

The naphthalene ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The position of substitution is directed by the existing amino and acetic acid groups. Nitration of the naphthalene ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. nanoaxisllc.comSulfonation can be carried out using fuming sulfuric acid to introduce a sulfonic acid group. wikipedia.org Halogenation can also be performed using appropriate reagents and catalysts. The regioselectivity of these reactions can be influenced by the reaction conditions and the protecting groups on the amino and carboxylic acid functionalities.

The following table summarizes the derivatization and functionalization strategies:

Functional GroupReactionReagentsResulting Functional Group
AmineN-AcylationAcyl chloride, Coupling agentsAmide
AmineN-Boc ProtectionBoc₂OBoc-carbamate
Carboxylic AcidEsterificationAlcohol, Acid catalystEster
Carboxylic AcidAmidationAmine, Coupling agentsAmide
Naphthalene RingNitrationHNO₃, H₂SO₄Nitro
Naphthalene RingSulfonationFuming H₂SO₄Sulfonic acid

Fundamental Reaction Pathways of this compound

The reactivity of this compound is diverse, with the amino group and the naphthalene ring being the primary sites for chemical modifications.

The primary amino group of this compound is susceptible to oxidation, a common reaction for aromatic amines. While specific studies on the oxidation of this particular compound are not extensively documented in the public domain, the general mechanism for the oxidation of aromatic amines provides a strong basis for understanding its behavior. The oxidation of aromatic amines can proceed through a series of steps, often involving the formation of highly reactive intermediates.

The initial step in the oxidation of an arylamine is the removal of an electron to form a radical cation. This can be followed by the loss of a proton to yield an aminyl radical. Further oxidation can lead to the formation of a nitrenium ion (ArNH+). wikipedia.orgresearchgate.netnih.gov These nitrenium ions are potent electrophiles and can react with various nucleophiles. wikipedia.orgnih.gov The stability of the nitrenium ion is influenced by the nature of the aromatic ring system. nih.gov In the case of this compound, the naphthalene ring can delocalize the positive charge, thereby influencing the stability and reactivity of the nitrenium intermediate.

The final products of the oxidation of aromatic amines can be complex and varied, depending on the oxidant and reaction conditions. Possible products include nitroso, nitro, and polymeric compounds. The presence of the carboxylic acid group in this compound may also influence the course of the oxidation reaction.

A common and effective method for the synthesis of this compound and other aromatic amines is the reduction of the corresponding nitro compound. The synthesis would start from a suitable nitro-naphthalene precursor, such as 1-nitronaphthaleneacetic acid. The reduction of the nitro group to a primary amino group can be achieved using a variety of reducing agents and methodologies.

Catalytic hydrogenation is a widely employed method for this transformation. google.compsu.edu This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent at elevated temperature and pressure. google.com For example, the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) has been successfully achieved using a platinum/activated charcoal catalyst. google.com A similar approach could be envisioned for the synthesis of this compound from its nitro precursor.

The general reaction for the catalytic hydrogenation of a nitroaromatic compound to an arylamine is as follows:

Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O

CatalystTypical Conditions
Platinum on Carbon (Pt/C)Hydrogen gas, 150-250°C, 50-300 bar
Palladium on Carbon (Pd/C)Hydrogen gas, room temperature to moderate heat
Raney NickelHydrogen gas, moderate temperature and pressure

This table presents typical conditions for the catalytic hydrogenation of nitroarenes and may be applicable to the synthesis of this compound from its nitro precursor.

Other reducing agents, such as metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid) or metal hydrides, can also be used for the reduction of nitroarenes. The choice of reducing agent and reaction conditions can be critical to achieving high yields and purity of the desired amino compound.

The primary amino group in this compound is nucleophilic and can readily undergo a variety of substitution reactions. These reactions are fundamental to the derivatization of this molecule for various applications.

N-Acylation: The amino group can be acylated to form amides. This is a common reaction used to protect the amino group or to introduce new functional groups into the molecule. A relevant example is the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester, which involves the acylation of glycine ethyl ester with 1-naphthaleneacetic acid. researchgate.net A similar reaction could be performed on this compound, where the amino group would react with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

N-Alkylation: The amino group can also be alkylated to form secondary or tertiary amines. This reaction typically involves the treatment of the amine with an alkyl halide. The degree of alkylation can sometimes be controlled by the stoichiometry of the reactants and the reaction conditions.

Reaction TypeReagentProduct
N-AcylationAcid Chloride (R-COCl)N-Acyl derivative (Amide)
N-AcylationAcid Anhydride ((R-CO)₂O)N-Acyl derivative (Amide)
N-AlkylationAlkyl Halide (R-X)N-Alkyl derivative (Secondary/Tertiary Amine)

This table illustrates common substitution reactions at the amino moiety of this compound.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

A comprehensive understanding of the chemical transformations of this compound requires an analysis of the kinetics and thermodynamics of its reactions. While specific kinetic and thermodynamic data for this compound are scarce in the literature, general principles and data from related compounds can provide valuable insights.

For instance, a study on the degradation of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde found that the degradation of the isoindole derivative of L-serine followed pseudo-first-order kinetics with a half-life of 2.0 minutes at pH 9.2 and room temperature. wikipedia.org This suggests that the stability of derivatives of this compound could also be pH-dependent and that kinetic studies are crucial for understanding their behavior in different environments.

Thermodynamic data for the parent compound, 1-naphthaleneacetic acid, is available and can serve as a baseline for understanding the energetic aspects of reactions involving the naphthalene and acetic acid moieties. However, the presence of the amino group will significantly alter the electronic and steric properties of the molecule, and thus its reactivity and the thermodynamics of its reactions.

Exploration of Reactive Intermediates in Syntheses and Transformations

The synthesis and transformations of this compound likely proceed through various reactive intermediates that dictate the reaction pathways and product distributions.

As discussed in the context of oxidation reactions (Section 3.1.1), nitrenium ions are key reactive intermediates in the oxidation of aromatic amines. wikipedia.orgresearchgate.netnih.gov The formation of a nitrenium ion from the amino group of this compound would create a highly electrophilic species that can undergo a variety of subsequent reactions.

In reactions involving the naphthalene ring, such as electrophilic aromatic substitution, carbocation intermediates (arenium ions) are formed. The stability of these intermediates is crucial in determining the regioselectivity of the substitution. For naphthalene, substitution at the 1-position is generally favored over the 2-position because the corresponding carbocation intermediate is more stable, with the positive charge being delocalized over a larger portion of the ring system while retaining one intact benzene (B151609) ring in more resonance structures. libretexts.org

Furthermore, radical reactions involving the naphthalene moiety are also possible. For example, the reaction of 1-naphthaleneacetic acid with hydroxyl radicals has been shown to proceed through the formation of a hydroxyl adduct radical . wikipedia.org Similar radical intermediates could be involved in certain transformations of this compound.

The identification and characterization of these reactive intermediates are often challenging due to their transient nature. However, their existence can be inferred from product analysis, kinetic studies, and computational modeling.

Advanced Spectroscopic and Analytical Characterization of S Amino Naphthalen 1 Yl Acetic Acid

Comprehensive Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present within a molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (S)-Amino-naphthalen-1-yl-acetic acid is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of related naphthalene (B1677914) derivatives and amino acids, the following vibrational modes are anticipated.

The presence of the carboxylic acid group will be indicated by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹. The amino group will display N-H stretching vibrations, which for a primary amine usually appear as two bands in the 3400-3250 cm⁻¹ region. The aromatic naphthalene ring will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. Additionally, C-H bending vibrations of the naphthalene ring are expected in the fingerprint region.

A summary of the expected characteristic FT-IR absorption bands is presented in Table 1.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch (Carboxylic Acid)3300-2500 (broad)-COOH
N-H Stretch (Amine)3400-3250-NH₂
Aromatic C-H Stretch> 3000Naphthalene Ring
C=O Stretch (Carboxylic Acid)1725-1700-COOH
Aromatic C=C Stretch1600-1450Naphthalene Ring
N-H Bend (Amine)1650-1580-NH₂
C-O Stretch (Carboxylic Acid)1320-1210-COOH
C-N Stretch (Amine)1250-1020-C-NH₂
Aromatic C-H Out-of-Plane Bending900-675Naphthalene Ring

Table 1: Predicted FT-IR Data for this compound

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. Aromatic compounds, such as this compound, typically exhibit strong Raman signals for the aromatic ring vibrations.

The Raman spectrum is expected to be dominated by the vibrational modes of the naphthalene ring. The C=C stretching vibrations of the aromatic ring are predicted to be particularly intense, appearing in the 1620-1580 cm⁻¹ and 1400-1300 cm⁻¹ regions. The ring breathing mode, a symmetric vibration of the entire naphthalene ring system, should also be a prominent feature. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹. While the carboxylic acid and amino group vibrations are also present in the Raman spectrum, they are generally weaker compared to the aromatic ring vibrations.

Table 2 summarizes the anticipated key Raman bands for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch> 3000Naphthalene Ring
C=O Stretch (Carboxylic Acid)1680-1640-COOH
Aromatic C=C Stretch1620-1580, 1400-1300Naphthalene Ring
Ring Breathing Mode~1380Naphthalene Ring
C-N Stretch (Amine)1100-1000-C-NH₂

Table 2: Predicted Raman Spectroscopy Data for this compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound will provide detailed information about the number and chemical environment of the hydrogen atoms. The naphthalene ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the aminoacetic acid side chain.

The proton on the chiral carbon (the α-proton) is expected to resonate as a singlet or a multiplet depending on the solvent and pH, likely in the region of δ 4.0-5.0 ppm. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The amino protons may appear as a broad singlet, while the carboxylic acid proton is also expected to be a broad singlet, typically downfield.

Table 3 presents the predicted ¹H NMR chemical shifts for this compound.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.0 - 8.5Multiplets
α-Proton (CH)4.0 - 5.0Singlet/Multiplet
Amino Protons (NH₂)Variable (broad singlet)Broad Singlet
Carboxyl Proton (COOH)Variable (broad singlet)Broad Singlet

Table 3: Predicted ¹H NMR Data for this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The ten carbon atoms of the naphthalene ring will give rise to multiple signals in the aromatic region, typically between δ 120 and 140 ppm. The quaternary carbons of the ring will generally have lower intensities.

The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, in the range of δ 170-180 ppm. The chiral α-carbon, attached to the amino and carboxyl groups, is predicted to resonate in the region of δ 50-60 ppm.

Table 4 outlines the anticipated ¹³C NMR chemical shifts for this compound.

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)170 - 180
Aromatic Carbons (C)120 - 140
α-Carbon (CH)50 - 60

Table 4: Predicted ¹³C NMR Data for this compound

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity within the molecule.

A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled protons on the naphthalene ring, allowing for the assignment of the individual aromatic proton signals.

An HSQC experiment would show correlations between protons and their directly attached carbon atoms. This would be instrumental in assigning the carbon signals of the naphthalene ring by correlating them to their corresponding, already assigned, proton signals. The correlation between the α-proton and the α-carbon would also be clearly visible.

These 2D NMR techniques, in combination with the 1D spectra, would provide a comprehensive and unambiguous assignment of all the proton and carbon signals, confirming the molecular structure of this compound.

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds. In the case of this compound, mass spectrometry provides definitive confirmation of its molecular weight and elemental composition, and when coupled with liquid chromatography, it becomes a powerful tool for identifying and quantifying trace-level impurities.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C12H11NO2, the theoretical monoisotopic mass can be precisely calculated. This calculated exact mass serves as a benchmark for experimental HRMS measurements. The close agreement between the measured and theoretical exact mass provides strong evidence for the correct elemental composition of the synthesized molecule. Any significant deviation between the experimental and theoretical mass would indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Exact Mass of this compound

ParameterValue
Chemical FormulaC12H11NO2
Theoretical Monoisotopic Mass201.07898 u
Molecular Weight (Average)201.22 g/mol

This interactive table provides the fundamental mass values for this compound.

HPLC-MS/MS for Impurity Identification and Quantification

The coupling of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for impurity profiling in the pharmaceutical industry. This technique allows for the separation of the main compound from its impurities, followed by their individual fragmentation to yield structural information.

In the analysis of this compound, a reversed-phase HPLC method would first separate the parent compound from any process-related impurities or degradation products. The separated components then enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI). In the first stage of mass analysis (MS1), the parent ions of the compound and its impurities are detected. For structural elucidation, specific parent ions are selected and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second stage of mass analysis (MS2), generating a characteristic fragmentation pattern for each compound.

The fragmentation of this compound is expected to follow predictable pathways for amino acids and aromatic compounds. Common fragmentation patterns would likely involve the loss of water (H2O), carbon monoxide (CO), and the carboxylic acid group (COOH). libretexts.orgnih.gov The stable naphthalene ring system would likely remain intact, appearing as a prominent fragment ion. By analyzing the fragmentation patterns of any detected impurities, their structures can be proposed, providing valuable insights into the synthetic process and potential degradation pathways. dphen1.comenovatia.com This detailed impurity profile is crucial for ensuring the quality and safety of the active pharmaceutical ingredient. lcms.cz

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is uniquely capable of unambiguously establishing its absolute stereochemistry. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise coordinates of each atom in the crystal lattice can be determined.

This analysis not only confirms the connectivity of the atoms but also reveals their spatial orientation, definitively assigning the (S)-configuration at the chiral center. wikipedia.org The Cahn-Ingold-Prelog priority rules are applied to the experimentally determined structure to confirm the "S" designation. wikipedia.org Furthermore, X-ray crystallography provides a wealth of information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and packing arrangements within the crystal lattice. This information is invaluable for understanding the physical properties of the compound, such as its melting point, solubility, and stability. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting structural information is unparalleled in its detail and certainty. cardiff.ac.uk

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Property Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic properties of molecules containing chromophores. The naphthalene ring system in this compound acts as a strong chromophore, making it well-suited for analysis by these methods.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the naphthalene moiety. The position and intensity of these absorption maxima are sensitive to the solvent environment and the presence of substituents on the aromatic ring.

The naphthalene core also imparts fluorescent properties to the molecule. Upon excitation with UV light at an appropriate wavelength, the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process observed as fluorescence. The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The intensity and wavelength of the fluorescence emission can be influenced by factors such as solvent polarity, pH, and the presence of quenchers. The study of the fluorescence properties of related naphthalenesulfonate dyes, such as 8-anilino-1-naphthalenesulfonate (ANS), has shown that changes in the local environment can lead to significant shifts in emission maxima and quantum yield, providing insights into molecular interactions. nih.govnih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are central to assessing the purity and enantiomeric composition of chiral compounds like this compound. High-performance liquid chromatography (HPLC) is the most widely used technique for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and robust technique for separating, identifying, and quantifying the components of a mixture. For achiral purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A UV detector is commonly used for detection, leveraging the strong UV absorbance of the naphthalene ring. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all detected peaks.

To determine the enantiomeric excess (the measure of the purity of one enantiomer in a mixture), a chiral HPLC method is required. This is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation in time as they pass through the column. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.com The use of a suitable chiral column will result in two distinct peaks for the (S) and (R) enantiomers. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. This analysis is crucial to ensure that the compound consists predominantly of the desired (S)-enantiomer. nih.govyakhak.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique widely employed for the separation, qualitative identification, and purity assessment of amino acids and their derivatives. crsubscription.comifsc.edu.br The separation mechanism relies on the differential partitioning of components between a stationary phase and a mobile phase. crsubscription.com While specific, detailed TLC protocols for this compound are not extensively documented in publicly available literature, its analysis can be effectively performed by adapting established methodologies for structurally related amino acids. The key parameters in a TLC analysis—the stationary phase, the mobile phase, and the visualization method—can be selected based on the physicochemical properties of the naphthalenic amino acid.

Stationary Phase

The choice of stationary phase is critical for achieving effective separation. For amino acids, the most commonly used stationary phase is silica gel (SiO₂), a polar adsorbent. ifsc.edu.br TLC plates are typically prepared by coating a thin, uniform layer of silica gel 'G' onto a solid support such as a glass or aluminum plate. orientjchem.orgnih.gov The polarity of the silica gel allows for strong interactions with polar molecules like amino acids, influencing their migration rate. ifsc.edu.br Other stationary phases such as cellulose or alumina have also been utilized for amino acid chromatography, offering different selectivity. reachdevices.com

Mobile Phase (Eluent)

The mobile phase, a solvent or a mixture of solvents, moves up the stationary phase by capillary action, carrying the analyte with it. ifsc.edu.br The composition of the mobile phase is optimized to achieve differential migration and thus separation of the components in a mixture. For the separation of amino acids on silica gel plates, a frequently used and effective solvent system is a mixture of n-butanol, glacial acetic acid, and water. researchgate.netnih.gov A common volumetric ratio for this system is 3:1:1 or 4:1:1. reachdevices.comresearchgate.net The polarity of this system can be adjusted by varying the proportions of the components to optimize the separation of specific amino acids. Other solvent systems, such as n-propanol-water (70:30 v/v), have also been successfully used. orientjchem.org

Visualization and Retention Factor (Rƒ)

Since most amino acids are colorless, a post-chromatographic visualization step is necessary to detect the separated spots. ifsc.edu.br The most common visualization reagent is ninhydrin, which reacts with the primary or secondary amine group of the amino acids upon heating to produce a distinctively colored product. ifsc.edu.briitg.ac.in Most amino acids yield a blue-purple color known as Ruhemann's purple, while some, like proline (a secondary amine), produce a yellow-orange spot. reachdevices.comiitg.ac.in

The position of the analyte spot on the developed chromatogram is characterized by its Retention Factor (Rƒ). The Rƒ value is calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. iitg.ac.in

Rƒ = (Distance traveled by the substance) / (Distance traveled by the solvent front)

This value is a characteristic constant for a given compound in a specific TLC system (stationary phase, mobile phase, temperature) and is used for its identification by comparison with a standard.

Illustrative Research Findings

While specific Rƒ values for this compound are not provided in the surveyed literature, the following tables present typical data for standard amino acids. This information illustrates the separation achievable with common TLC systems and provides a reference for developing a method for its analysis. The naphthalene moiety in this compound would likely result in a higher Rƒ value compared to simple aliphatic amino acids like glycine (B1666218) or alanine in the described systems, due to its increased non-polar character.

Table 1: Rƒ Values of Standard Amino Acids on Silica Gel This table shows the retention factors (Rƒ) for various amino acids using a common mobile phase. The data is based on separation on a standard silica gel plate.

Mobile Phase: n-butanol : acetic acid : water (3:1:1, v/v/v) Visualization: Ninhydrin spray

Amino AcidRƒ Value reachdevices.com
Alanine0.30
Arginine0.16
Aspartic Acid0.24
Cysteine0.37
Glutamine0.25
Glycine0.26
Methionine0.51
Phenylalanine0.62
Proline0.24
Serine0.26
Tryptophan0.66
Valine0.49

Table 2: Effect of Mobile Phase on Rƒ Values of Selected Amino Acids This table demonstrates how changing the mobile phase affects the Rƒ values of amino acids, allowing for the optimization of separation.

Stationary Phase: Silica Gel G Visualization: 4-dimethylaminobenzaldehyde–isatin spray reagent

Amino AcidRƒ Value in n-propanol – water (70:30) orientjchem.org
Alanine0.51
Arginine HCl0.16
Aspartic Acid0.32
Glycine0.40
Phenylalanine0.69
Proline0.44
Tryptophan0.70

Computational Chemistry and Molecular Modeling of S Amino Naphthalen 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netrsc.org It is favored for its balance of accuracy and computational efficiency. DFT studies on molecules similar to (S)-Amino-naphthalen-1-yl-acetic acid, such as other naphthalene (B1677914) derivatives, often employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G**. researchgate.netnih.gov

These investigations typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy conformation of the molecule. scienceopen.com Once the optimized structure is obtained, a variety of electronic properties can be calculated. Theoretical studies on related naphthalene derivatives have calculated properties such as total energies, electronic states, energy gaps, ionization potentials, and dipole moments. researchgate.net Vibrational frequency calculations are also performed, which can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the computational model. nih.gov For this compound, DFT would be instrumental in understanding how the amino and carboxylic acid groups influence the electronic properties of the naphthalene ring system.

Ab Initio Calculations

Ab initio calculations are based on first principles of quantum mechanics without the use of experimental data for simplification. Methods like Hartree-Fock (HF) are a form of ab initio calculation. nih.gov While often more computationally demanding than DFT, they can provide valuable benchmarks. For a molecule like this compound, ab initio methods could be used to calculate fundamental properties such as the electrostatic potential, which is crucial for understanding intermolecular interactions. nih.gov These calculations provide a rigorous theoretical foundation for the molecule's electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Bioactivity Quantification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions indicate negative electrostatic potential and are characteristic of electrophilic attack (areas rich in electrons, like lone pairs on oxygen or nitrogen atoms).

Blue regions indicate positive electrostatic potential, characteristic of nucleophilic attack (areas that are electron-poor, such as hydrogen atoms attached to electronegative atoms).

Green regions represent neutral potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for interaction with positive ions or electrophiles. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group, identifying them as potential sites for hydrogen bonding and interaction with nucleophiles. researchgate.net The aromatic naphthalene ring would show areas of negative potential above and below the plane of the rings, associated with the π-electron system. This information is critical for predicting how the molecule will interact with biological targets like protein binding sites.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the delocalized π-system of the naphthalene ring, along with the electron-donating amino group and electron-withdrawing carboxylic acid group, would all influence the energies and distributions of the HOMO and LUMO. FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. ucsb.edu

Table 2: Illustrative Frontier Molecular Orbital Data

Parameter Illustrative Energy (eV) Implication for Reactivity
HOMO Energy -6.2 Indicates the propensity to donate electrons (nucleophilicity).
LUMO Energy -1.5 Indicates the ability to accept electrons (electrophilicity).

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs and bonds. q-chem.com It examines charge transfer and stabilizing interactions within the molecule, particularly hyperconjugation. Hyperconjugation involves delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). researchgate.net

Table 3: Illustrative NBO Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) N π* (C-C)ring 5.8 Lone pair delocalization into the aromatic ring.
π (C-C)ring π* (C=O) 2.5 π-electron delocalization from the ring to the carboxyl group.

Biological and Pharmaceutical Research Applications of S Amino Naphthalen 1 Yl Acetic Acid

Investigations into Antimicrobial Activities of (S)-Amino-naphthalen-1-yl-acetic Acid and its Derivatives

The emergence of multi-drug resistant pathogens necessitates the development of novel antimicrobial agents. researchgate.net Derivatives of naphthalene-containing amino acids are being investigated for this purpose. nih.gov Studies have shown that modifying the core structure can lead to compounds with significant antibacterial and antifungal properties.

For instance, a series of novel amide-coupled naphthalene (B1677914) scaffolds, synthesized from 2-(naphthalen-1-yloxy)acetic acid and various amines, were evaluated for their antimicrobial actions. researchgate.net Several of these derivatives demonstrated excellent antibacterial activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net Similarly, new 4-naphthyl-2-aminothiazole derivatives have been synthesized and screened for their in vitro antimicrobial efficacy. alliedacademies.org One compound, 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (B1198619), was particularly effective against P. aeruginosa and showed potent antifungal effects against Candida albicans and Candida glabrata. alliedacademies.org

Further research into N-(naphthalen-1-yl)propanamide derivatives revealed strong activity against E. coli, while other analogs displayed notable effects against Gram-positive bacteria and various fungal species. researchgate.net The antimicrobial potential also extends to Schiff bases, where N-(2-hydroxy-1-naphthalidene)-amino acid Schiff bases and their manganese(III) complexes were tested against bacteria and the fungus Candida albicans. nih.gov These investigations collectively highlight that the naphthalene-amino acid scaffold is a promising template for designing new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Naphthalene Derivatives

Compound/Derivative ClassTest OrganismActivity (MIC µg/mL)Source
Amide-coupled naphthalene scaffolds (4g, 4i, 4j)E. coli, P. aeruginosa, S. aureus12.5 - 50 researchgate.net
Amide-coupled naphthalene scaffolds (4c, 4f, 4l)C. albicans250 researchgate.net
2-(4-Methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b)P. aeruginosa62.5 alliedacademies.org
2-(4-Methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b)C. albicans, C. glabrataEquipotent to Ketoconazole alliedacademies.org
N-(naphthalen-1-yl)propanamide derivatives (4f, 4i)E. coli< 0.97 researchgate.net

Exploration of Anticancer and Antiproliferative Effects

The unique structural properties of naphthalene derivatives have made them attractive candidates in oncology research. alliedacademies.org Studies have focused on synthesizing and evaluating novel compounds for their ability to inhibit the growth of cancer cells.

One area of investigation involves aminobenzylnaphthols derived from the Betti reaction, which combines 2-naphthol, aldehydes, and amino acid derivatives. mdpi.com These compounds have demonstrated cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. mdpi.com Two specific derivatives, MMZ-45AA and MMZ-140C, were shown to induce apoptosis in cancer cells at their respective IC50 concentrations. mdpi.com

Another class of compounds, naphthalene-1,4-dione analogues, has been developed and tested for cancer cell-specific cytotoxicity. nih.gov These molecules aim to disrupt the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. nih.gov One imidazole (B134444) derivative from this series, compound 44, showed a promising balance of potency and selectivity, with greater toxicity towards cancer cells compared to normal cells. nih.gov Research has also been conducted on naphthylthiazolylamine derivatives, which were studied for their cytotoxic effects on Hep-G2 (liver cancer) and A549 (lung cancer) cell lines. alliedacademies.org

Table 2: Anticancer Activity of Selected Naphthalene Derivatives

Compound/Derivative ClassCell LineActivity (IC₅₀)Source
Aminobenzylnaphthols (MMZ compounds)BxPC-3 (Pancreatic), HT-29 (Colorectal)Exhibited cytotoxic and proapoptotic properties mdpi.com
Naphthalene-1,4-dione analogue (Compound 44)Cancer vs. Normal Cells6.4 µM (Selectivity Ratio: 3.6) nih.gov
Naphthylthiazolylamine derivativesHep-G2 (Liver), A549 (Lung)Inhibited cell growth alliedacademies.org

Assessment of Anti-inflammatory and Analgesic Properties

This compound is considered a key building block in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The naphthalene acetic acid core is famously represented by Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). lookchem.comacs.org Research has explored novel derivatives to identify compounds with potent activity and potentially improved profiles.

Studies on novel alpha-amino naphthalene derivatives have demonstrated significant anti-inflammatory activity in vivo. nih.gov When compared to the standard drug phenylbutazone, some of the newly synthesized compounds showed potent effects with less ulcerogenic liability. lookchem.comnih.gov Further investigations into congeners containing azetidinone and thiazolidinone moieties also revealed compounds with potent anti-inflammatory activity, with one thiazolidinone derivative exhibiting maximal efficacy in the tested models. lookchem.com The analgesic properties of these derivatives were also assessed, with two compounds displaying better activity than the standard mefenamic acid. lookchem.com These findings suggest that substitutions on the naphthalene nucleus can greatly influence anti-inflammatory and analgesic outcomes. lookchem.com

Studies on Antihyperglycemic and Alpha-Glucosidase Inhibitory Activities

Alpha-glucosidase inhibitors are a class of oral anti-diabetic agents used to manage type 2 diabetes, primarily by controlling postprandial hyperglycemia. nih.govwikipedia.org These drugs work by competitively inhibiting enzymes in the small intestine, such as maltase and sucrase, which are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govnih.gov By delaying carbohydrate digestion and absorption, these inhibitors reduce the sharp increase in blood glucose levels after a meal. wikipedia.org

The therapeutic strategy of inhibiting alpha-glucosidase has prompted extensive screening of both natural and synthetic compounds. science.govscience.gov While a wide variety of chemical scaffolds are under investigation, and bioactive peptides have been identified as potential sources of alpha-glucosidase inhibitors, specific research focusing on this compound and its direct derivatives for this particular activity is not extensively documented in available literature. nih.gov Given the broad biological activities of naphthalene-based compounds, exploring their potential for alpha-glucosidase inhibition could be a subject for future research.

Elucidation of Molecular Targets and Mechanism of Action

Understanding the molecular targets and mechanisms of action is crucial for drug development. For derivatives of this compound, research has begun to illuminate how these compounds exert their biological effects at the molecular level. chemimpex.com

Enzyme inhibition is a primary mechanism for many therapeutic agents.

Anti-inflammatory Effects: The anti-inflammatory properties of naphthalene derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes. lookchem.comcore.ac.uk These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation. core.ac.uk Studies on certain naphthalene congeners confirmed that their anti-inflammatory response involves the inhibition of COX. lookchem.com

Anticancer Effects: In silico investigations into the anticancer activity of aminobenzylnaphthol derivatives suggest that their mechanism may involve the inhibition of several key enzymes and proteins, including cyclin-dependent kinase 2 (CDK2) and tripartite motif-containing 24 (TRIM24), which are involved in cell cycle regulation and oncogenesis. mdpi.com

Antimicrobial Effects: For antimicrobial action, amino acid analogs can function as effective enzyme inhibitors by mimicking the transition states of intermediates in crucial microbial biosynthetic pathways. nih.gov

In addition to enzyme inhibition, interaction with cellular receptors is another key mechanism of action.

Opioid and Nociceptin Receptors: A derivative, (8-naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester, was identified as a novel and potent agonist for the nociceptin/orphanin FQ receptor (ORL1), a target for analgesia. nih.gov The modulation of opioid receptors, such as the μ-opioid receptor, is a fundamental mechanism for pain relief and is influenced by ligand structure. nih.gov

Adenosine Receptors: As part of its potential anticancer mechanism, aminobenzylnaphthol derivatives have been predicted to inhibit the Adenosine A1 receptor (ADORA1), a G-protein coupled receptor implicated in various cellular processes. mdpi.com

Interaction with G-protein Coupled Receptor 139 (GPR139)

This compound, as an aromatic amino acid, is relevant to the study of G-protein Coupled Receptor 139 (GPR139), an orphan receptor primarily expressed in the central nervous system. medchemexpress.com GPR139 is highly concentrated in specific brain regions, including the habenula and septum. nih.gov Research has identified the essential aromatic amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) as endogenous agonists that activate this receptor. nih.govnih.gov The activation of GPR139 is primarily coupled with the Gq/11 protein signaling pathway. nih.govnih.govguidetopharmacology.org

Given that GPR139 is activated by L-Trp and L-Phe, it is hypothesized to function as a sensor for the dynamic changes of these amino acids in the brain. nih.gov This receptor is a potential therapeutic target for several neurological and metabolic conditions, including Parkinson's disease and schizophrenia. medchemexpress.comwikipedia.org The structural similarity of this compound to these known activators makes it a compound of interest for researchers exploring the pharmacology and function of GPR139. Synthetic agonists have been developed to study this receptor, such as JNJ-63533054, which is a potent and selective GPR139 agonist. nih.govnih.gov

Table 1: Selected Ligands and Agonists of GPR139

Ligand Type Compound Name Potency (EC50) Reference
Endogenous Agonist L-Tryptophan 30-300 µM range nih.gov
Endogenous Agonist L-Phenylalanine 30-300 µM range nih.gov
Synthetic Agonist JNJ-63533054 16 nM (human GPR139) medchemexpress.com

Role in Biochemical Pathways and Amino Acid Metabolism Research

This compound serves as a valuable tool in biochemical research, particularly in studies investigating amino acid metabolism and its effects on cellular functions. chemimpex.com Amino acids are fundamental to numerous biological processes beyond their role as building blocks for proteins. researchgate.net They are key metabolites that can be used to generate ATP, glucose, and fatty acids, and they serve as precursors for a wide array of essential biomolecules, including nucleotide bases and signaling molecules like neurotransmitters. nih.gov

As a synthetic, unnatural amino acid, this compound can be introduced into biological systems to probe the intricacies of metabolic pathways. Its unique structure allows researchers to track its uptake, incorporation, and effects on cellular processes, which can provide critical insights into metabolic disorders. chemimpex.com The study of how such molecules are processed helps to elucidate the mechanisms of biosynthesis and inactivation of related endogenous compounds. mdpi.com

Table 2: Key Roles of Amino Acids in Metabolism

Metabolic Function Description Examples of Precursor Amino Acids
Protein Synthesis Serve as the monomer units for building polypeptide chains. All 20 common amino acids.
Energy Production Carbon skeletons can enter central metabolic pathways (e.g., TCA cycle) to produce ATP, glucose, or fatty acids. nih.gov Alanine, Glutamate. nih.gov
Neurotransmitter Synthesis Act as precursors for neurotransmitters that regulate nerve cell communication. nih.gov Glutamate (for GABA), Tryptophan (for Serotonin).
Heme Synthesis Serve as foundational molecules for the creation of heme rings, essential for proteins like hemoglobin. nih.gov Glycine (B1666218). nih.gov

| Epigenetic Regulation | Provide methyl groups necessary for DNA and histone methylation, which regulates gene expression. nih.gov | Methionine. nih.gov |

Development as a Pharmaceutical Precursor and Drug Scaffold Design

This compound is a versatile compound recognized for its role as a pharmaceutical precursor and a foundational structure in drug scaffold design. chemimpex.com Its naphthalene component imparts enhanced stability and reactivity, making it an excellent building block for medicinal chemists. chemimpex.com It serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules with potential therapeutic applications, including the development of novel anti-inflammatory and analgesic agents. chemimpex.com

The naphthalene moiety itself is considered a "multidimensional scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. ijpsjournal.com Researchers have designed and synthesized novel amide-coupled naphthalene scaffolds for evaluation as antimicrobial agents. ijpsjournal.comresearchgate.net Furthermore, the naphthalene framework has been integral to the structure-based design of potent inhibitors for viral enzymes, such as the SARS-CoV papain-like protease, and in the development of analogues for anticancer agents. nih.govrsc.org The utility of this compound lies in its ability to be chemically modified, allowing for the exploration of new chemical pathways and the innovation of drugs in various therapeutic areas. chemimpex.com

Table 3: Applications of the Naphthalene Scaffold in Drug Design

Therapeutic Area Application/Target Reference
Antimicrobial Design of novel amide-coupled naphthalene scaffolds with antibacterial and antifungal activity. researchgate.net
Antiviral Development of inhibitors for SARS-CoV-2 Papain-like Protease (PLpro). nih.gov
Anticancer Synthesis of naphthalene-1,4-dione analogues with cytotoxic activity against cancer cells. rsc.org
Anti-inflammatory Used as a building block for the synthesis of anti-inflammatory drugs. chemimpex.com

| Analgesic | Employed as a precursor for the development of analgesic agents. | chemimpex.com |

Antiviral Activity Research

The naphthalene core structure, which is central to this compound, is a feature of various compounds investigated for antiviral properties. Research into naphthalene derivatives has demonstrated potential activity against several viruses. nih.gov For instance, a series of synthesized naphthalene derivatives were evaluated for their efficacy against the influenza A virus. nih.gov

In these studies, a compound identified as 2-aminonaphthalene 4d exhibited superior antiviral activity in vitro compared to the established antiviral drug ribavirin. nih.gov Mechanistic studies indicated that this compound was most effective after viral adsorption and acted during the early stages of viral replication by inhibiting viral NP and M proteins. nih.gov Other research has explored different naphthalene-based molecules, such as naphthalenedisulfonic acid derivatives, as potential anti-HIV-1 agents that inhibit reverse transcriptase and virus-induced cell fusion. nih.gov The naphthalene scaffold has also been used to design inhibitors of the papain-like protease of SARS-CoV-2, an essential enzyme for coronavirus replication. nih.gov These findings underscore the potential of the naphthalene scaffold as a promising starting point for the discovery and development of new antiviral therapies.

Table 4: Naphthalene-Based Compounds in Antiviral Research

Virus Target Compound Type Mechanism of Action (if specified) Reference
Influenza A Virus 2-aminonaphthalene derivative Inhibition of viral NP and M proteins; acts in the early stage of replication. nih.gov
HIV-1 Naphthalenedisulfonic acid derivatives Inhibition of reverse transcriptase and syncytia (giant cell) formation. nih.gov

| SARS-CoV-2 | Naphthalene-based inhibitors | Targeting the Papain-like Protease (PLpro). | nih.gov |

Applications in Organic Synthesis and Materials Science Utilizing S Amino Naphthalen 1 Yl Acetic Acid

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (S)-Amino-naphthalen-1-yl-acetic acid makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. The primary goal of asymmetric synthesis is to create complex chiral molecules with a high degree of stereochemical control, which is crucial in the development of pharmaceuticals and other biologically active compounds.

The utility of α-amino acids in this context is well-established. They can be used as chiral auxiliaries, which are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and then subsequently removed. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principles of its application can be inferred from the use of similar amino acids. For instance, chiral auxiliaries derived from amino acids have been successfully employed in the asymmetric alkylation of glycine (B1666218) enolates to produce other non-natural amino acids with high enantiomeric purity.

Furthermore, the stereocenter of this compound can be transferred to new molecules, making it a foundational chiral building block. In this role, the entire molecule is incorporated into the final product, preserving its initial stereochemistry. This approach is fundamental to the efficient synthesis of enantiomerically pure target molecules, avoiding the need for costly and often inefficient chiral resolution steps.

Key Research Findings in Asymmetric Synthesis with Amino Acids:

Research AreaKey FindingRelevance to this compound
Diastereoselective Strecker ReactionsThe use of (R)-phenylglycine amide as a chiral auxiliary can lead to the formation of α-amino nitriles with high diastereomeric ratios (>99/1), which can then be converted to enantiomerically pure α-amino acids. nih.govDemonstrates the potential of using chiral amino acids as auxiliaries to control stereochemistry, a role that could be fulfilled by derivatives of this compound.
Alkylation of Chiral Ni(II) ComplexesChiral Ni(II) complexes of glycine Schiff bases, often incorporating a chiral auxiliary derived from an amino acid like proline, undergo alkylation with high diastereoselectivity. nih.govThis methodology provides a pathway for the synthesis of a wide variety of α-amino acids, and this compound could potentially be synthesized or used in such a system.
General Asymmetric SynthesisAmino acids are considered fundamental building blocks for the construction of chiral molecules, with extensive literature on their use in creating stereochemically defined compounds. semanticscholar.orgAs a member of the chiral amino acid family, this compound is a prime candidate for application in these established synthetic strategies.

Role in the Synthesis of Complex Organic Molecules

One area of application is in the synthesis of peptidomimetics and other biologically active scaffolds. By replacing natural amino acids with this compound in a peptide sequence, chemists can create novel structures with potentially enhanced stability against enzymatic degradation and altered receptor binding affinities.

A documented example of a related naphthalene-containing acetic acid derivative in complex molecule synthesis is the preparation of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. This synthesis involves the coupling of 1-naphthaleneacetic acid with glycine ethyl ester hydrochloride, demonstrating how the naphthaleneacetic acid scaffold can be readily incorporated into peptide-like structures. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates

This compound is classified as a pharmaceutical building block, indicating its utility in the synthesis of active pharmaceutical ingredients (APIs). jwpharmlab.comhuatengsci.com The specific stereochemistry and the presence of both an amine and a carboxylic acid group allow for a wide range of chemical transformations, making it a versatile precursor for more complex pharmaceutical intermediates.

While the direct lineage of many commercial drugs from this specific intermediate is often proprietary, the structural motif of a naphthalene (B1677914) ring attached to a chiral center is found in various therapeutic agents. For example, the naphthalene group is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The use of an enantiomerically pure starting material like this compound is critical in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Development of Novel Polymeric Materials and Functional Substances

The incorporation of amino acids into polymers is a growing field of materials science, aiming to create biocompatible, biodegradable, and functional materials. The side chains of amino acids can impart specific properties to the resulting polymer, such as hydrophilicity, charge, and the ability to participate in specific interactions.

While research specifically detailing the polymerization of this compound is limited, studies on related compounds highlight the potential of this class of molecules. For instance, hydrogels have been formed from 1-naphthaleneacetic acid appended to phenylalanine. nih.gov These hydrogels exhibit interesting self-assembly properties and have been investigated for their catalytic activity. nih.gov This suggests that the naphthalene moiety can play a significant role in directing the supramolecular organization of such materials.

The introduction of the bulky and hydrophobic naphthalene group from this compound into a polymer backbone could lead to materials with unique thermal, mechanical, and photophysical properties. Potential applications for such polymers could include drug delivery systems, tissue engineering scaffolds, and functional materials for separations or catalysis.

Potential Applications of Amino Acid-Based Polymers:

Polymer TypePotential Properties Conferred by this compoundPotential Applications
Polyesters/PolyamidesIncreased rigidity, hydrophobicity, and potential for π-π stacking interactions.High-strength biocompatible materials, drug delivery matrices.
HydrogelsModulation of self-assembly and gelation properties, potential for encapsulation of hydrophobic molecules.Controlled release systems, scaffolds for cell culture.
Functional PolymersIntroduction of a chiral, aromatic moiety for specific recognition or catalytic activity.Chiral stationary phases for chromatography, sensors.

Industrial Chemical Synthesis Applications (e.g., dyes, pigments, agrochemicals)

The naphthalene core is a fundamental structural unit in many industrial chemicals, particularly in the dye and pigment industry. Naphthalene derivatives are used to produce a wide range of azo dyes and other colorants. The amino group on this compound could, in principle, be diazotized and coupled with other aromatic compounds to form azo dyes. For example, the synthesis of acid dyes has been demonstrated using 1-amino-2-naphthol-4-sulphonic acid as a starting material, highlighting the utility of amino-naphthalene derivatives in this field. researchgate.net The presence of the chiral acetic acid side chain could potentially be used to modify the solubility and binding properties of the resulting dye.

In the field of agrochemicals, the related compound 1-naphthaleneacetic acid (NAA) is a well-known synthetic auxin, a type of plant hormone that is used to regulate plant growth, induce rooting, and for fruit thinning. While this compound is not used as a plant growth regulator, the presence of the naphthaleneacetic acid core structure is noteworthy. The amino group in the alpha position would significantly alter its biological activity compared to NAA.

The industrial applications of this compound itself are not as well-documented as those of simpler naphthalene derivatives. Its higher cost, associated with its specific stereochemistry, likely limits its use to applications where chirality is a critical requirement, such as in the pharmaceutical industry.

Analytical Method Development and Environmental Impact Studies

Development of High-Resolution Analytical Methods for Quantification of (S)-Amino-naphthalen-1-yl-acetic Acid

The accurate quantification of individual enantiomers such as this compound is essential for various scientific disciplines, including pharmacology and environmental science. High-resolution analytical methods are necessary to distinguish between enantiomers, which often exhibit different biological activities. The primary technique for the separation and quantification of chiral molecules like this compound is chiral High-Performance Liquid Chromatography (HPLC).

Several types of CSPs are suitable for the separation of chiral amino acids and their derivatives. chromatographytoday.com These include:

Polysaccharide-based CSPs: Columns such as those with cellulose or amylose derivatives (e.g., Chiralpak® series) are widely used for a broad range of chiral compounds.

Crown Ether-based CSPs: These are particularly effective for the separation of primary amino acids. chromatographyonline.com

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin are used as chiral selectors and are effective for separating underivatized amino acids.

Zwitterionic Ion-Exchange CSPs: These are based on cinchona alkaloids and are also used for the separation of amphoteric molecules like amino acids. chiraltech.com

For the quantification of this compound, a method would typically be developed using one of these CSPs with a suitable mobile phase, likely a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. Detection would most commonly be achieved using a UV detector, as the naphthalene (B1677914) ring structure is chromophoric. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method. nih.gov

The development of a robust analytical method would involve optimizing several parameters to achieve adequate resolution between the enantiomers and ensure accuracy and precision.

Table 1: Potential Parameters for Analytical Method Development

ParameterDescriptionTypical Considerations for this compound
Stationary PhaseThe chiral column used for separation.Selection from polysaccharide, crown ether, or macrocyclic glycopeptide-based CSPs.
Mobile PhaseThe solvent system that carries the analyte through the column.Optimization of organic solvent/buffer ratio and pH.
Flow RateThe speed at which the mobile phase is pumped through the column.Adjusted to optimize separation efficiency and analysis time.
DetectionThe method used to detect the analyte as it elutes from the column.UV-Vis spectrophotometry or Mass Spectrometry (MS).
QuantificationThe process of measuring the concentration of the analyte.Establishment of linearity, limit of detection (LOD), and limit of quantification (LOQ).

Investigations into Environmental Fate and Degradation Pathways of Naphthalene-Based Compounds

The environmental fate of a chemical compound describes its transport and transformation in the environment. For naphthalene-based compounds, microbial degradation is a key process that determines their persistence and potential for accumulation in ecosystems. frontiersin.org While specific studies on the environmental fate and degradation of this compound are not documented in the available scientific literature, the degradation pathways of related naphthalene derivatives can provide insights into its likely behavior.

Naphthalene itself is known to be biodegradable by a variety of microorganisms, including bacteria of the genera Pseudomonas, Burkholderia, and Bacillus. ethz.chnih.govnih.gov The initial step in the aerobic degradation of naphthalene is typically the oxidation of the aromatic ring by a naphthalene dioxygenase enzyme to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. ethz.ch This is then further metabolized through a series of intermediates, often leading to salicylate, which can then enter central metabolic pathways. frontiersin.org

For substituted naphthalenes, such as aminonaphthalenes and naphthalenesulfonic acids, microbial degradation has also been observed. nih.govoup.com In the case of aminonaphthalene-2-sulfonic acids, for example, degradation is initiated by a dioxygenase that attacks the naphthalene ring, leading to the formation of aminosalicylates. nih.gov Similarly, the degradation of other substituted naphthalenes often involves initial enzymatic oxidation of the ring system. frontiersin.org

Based on these established pathways for related compounds, a putative degradation pathway for this compound can be proposed. It is likely that microorganisms capable of degrading naphthalene or other substituted naphthalenes could also metabolize this compound. The degradation would likely be initiated by a dioxygenase enzyme, leading to the hydroxylation of the naphthalene ring. Subsequent ring cleavage would generate intermediates that can be further broken down and ultimately mineralized to carbon dioxide and water. The amino and acetic acid substituents would also be incorporated into microbial biomass or further metabolized.

The rate and extent of degradation would depend on various environmental factors.

Table 2: Factors Influencing the Environmental Degradation of Naphthalene-Based Compounds

FactorInfluence on Biodegradation
Microbial PopulationPresence of microorganisms with the necessary enzymatic machinery.
Oxygen AvailabilityAerobic degradation is generally faster and more complete for naphthalene compounds.
Nutrient AvailabilityAvailability of nitrogen and phosphorus can impact microbial activity. researchgate.net
pH and TemperatureOptimal conditions vary for different microbial species but are crucial for enzymatic activity. researchgate.net
BioavailabilityThe extent to which the compound is available to microorganisms for degradation.

Further research is required to specifically determine the environmental fate and degradation pathways of this compound and to assess its potential environmental impact.

Challenges, Opportunities, and Future Research Directions for S Amino Naphthalen 1 Yl Acetic Acid

Advancements in Asymmetric Synthetic Methodologies for (S)-Amino-naphthalen-1-yl-acetic Acid

The stereoselective synthesis of α-amino acids is a cornerstone of modern organic chemistry, crucial for accessing optically pure pharmaceuticals and natural products. nih.gov The synthesis of the (S)-enantiomer of Amino-naphthalen-1-yl-acetic acid presents a distinct challenge: the construction of a stereogenic center adjacent to a bulky aromatic group. While classical methods exist, recent advancements focus on catalytic, more efficient, and environmentally benign approaches.

Recent progress in the asymmetric synthesis of chiral α-amino acids has been driven by the development of novel catalytic systems. nih.govineosopen.org These methods offer improvements in enantioselectivity, yield, and substrate scope under mild reaction conditions. Key areas of advancement applicable to the synthesis of this compound include:

Transition-Metal Catalysis: Homologation of Ni(II) complexes derived from glycine (B1666218) Schiff bases is a powerful method for producing tailor-made amino acids. nih.govnih.gov This technique allows for the introduction of the naphthyl group with high stereocontrol.

Organocatalysis: Chiral organocatalysts, such as thioureas and phase-transfer catalysts, have been successfully employed in the enantioselective Strecker synthesis and alkylation of imines, providing a metal-free alternative for generating the desired stereocenter. acs.org

Radical Reactions: The use of photoredox and metalloradical catalysis represents a new frontier. ineosopen.org These methods leverage the generation of radicals under mild conditions to form C-C bonds with high functional group tolerance, which is advantageous for complex molecules. ineosopen.org

Table 1: Comparison of Modern Asymmetric Synthetic Methodologies for α-Amino Acids
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReference
Ni(II) Complex HomologationUses chiral ligands to direct stereoselective alkylation of glycine equivalents.High diastereoselectivity; applicable to bulky aromatic groups. nih.govnih.gov
Enantioselective Strecker SynthesisOrganocatalyzed addition of cyanide to an imine derived from naphthaldehyde.Metal-free conditions; good to excellent enantioselectivities (ee >90%). acs.org
Photoredox CatalysisVisible-light-mediated radical addition to imine derivatives.Mild reaction conditions; high tolerance for various functional groups. ineosopen.org

Future work in this area will likely focus on refining these catalytic systems to improve turnover numbers, reduce catalyst loading, and expand the use of sustainable solvents and reagents.

In-depth Mechanistic Studies of Biological Activities and Specific Molecular Targets

While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known bioactive molecules suggests potential inherent biological activity. chemimpex.com The naphthalene (B1677914) ring is a common feature in many pharmaceuticals, including the anti-inflammatory drug Naproxen, and it enhances lipophilicity, which can facilitate passage through biological membranes. biointerfaceresearch.comresearchgate.net

Currently, dedicated mechanistic studies on this compound are limited. However, it is a known building block for developing anti-inflammatory and analgesic agents. chemimpex.com The research opportunities lie in exploring its potential interactions with various biological targets. Based on its structure, several hypotheses can be formulated:

Enzyme Inhibition: The carboxylic acid and amino groups, combined with the hydrophobic naphthalene moiety, make it a candidate for interacting with the active sites of enzymes, such as proteases or kinases.

Receptor Modulation: The rigid aromatic structure could allow it to fit into the binding pockets of specific receptors, potentially modulating their activity.

Protein-Protein Interaction Disruption: The scaffold could be elaborated to design molecules that interfere with disease-relevant protein-protein interactions.

Future research should employ a combination of in vitro screening against panels of enzymes and receptors, along with in silico molecular docking studies, to identify specific molecular targets. Elucidating these mechanisms is the first step toward understanding its potential therapeutic applications.

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Properties

The true potential of this compound lies in its use as a scaffold for rational drug design. nih.gov Its structure offers multiple points for modification to optimize properties such as potency, selectivity, and pharmacokinetic profiles. The goal is to create next-generation derivatives with enhanced therapeutic potential. researchgate.netnih.gov

Key strategies for rational design include:

Naphthalene Ring Substitution: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) onto the naphthalene ring can modulate electronic properties, lipophilicity, and metabolic stability. This can lead to improved binding affinity and selectivity for a biological target.

Amino Group Modification: The primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to create peptidomimetics or other complex structures, potentially enhancing biological activity and reducing susceptibility to degradation. nih.gov

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres like tetrazoles or phosphonates can alter acidity, polarity, and binding interactions, which may improve oral bioavailability and cell permeability.

Table 2: Strategies for Rational Design of this compound Derivatives
Modification SitePotential ModificationDesired OutcomeReference Principle
Naphthalene RingAddition of electron-withdrawing or -donating groupsModulate binding affinity, lipophilicity, and metabolism. nih.gov
Amino GroupAcylation, formation of amides or sulfonamidesImprove target specificity and metabolic stability. nih.gov
Carboxylic AcidConversion to esters, amides, or bioisosteres (e.g., tetrazole)Enhance cell permeability and modify binding interactions. nih.gov

The synthesis of these new derivatives, guided by computational modeling and structure-activity relationship (SAR) studies, is a critical step in transforming this building block into a lead compound for drug discovery.

Translational Research from Laboratory Investigations to Potential Applications

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical applications. For this compound and its derivatives, this involves moving from chemical synthesis and initial biological screening toward preclinical development. This path presents both challenges and opportunities.

The primary opportunity stems from its utility as a scaffold for pharmaceuticals. chemimpex.com If derivatives show high efficacy and selectivity in initial in vitro assays, the subsequent steps in translational research would include:

In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of disease to confirm their therapeutic effects.

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety of the lead candidates.

The challenge lies in the significant resources and time required for this process. A successful translational effort depends on demonstrating a clear advantage over existing therapies. Potential applications are broad, given that naphthalene-containing molecules have shown activity as anticancer, antimicrobial, and anti-inflammatory agents. biointerfaceresearch.comresearchgate.net

Interdisciplinary Approaches and Integration of Emerging Technologies in this compound Research

Advancing the research on this compound will require a highly interdisciplinary approach, integrating cutting-edge technologies from chemistry, biology, and computer science. unicri.org

Emerging technologies that can accelerate progress include:

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be used to predict the biological activities and physicochemical properties of virtual libraries of derivatives, helping to prioritize which compounds to synthesize and test. solubilityofthings.comoup.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for their biological activity, significantly speeding up the initial stages of drug discovery. unicri.orgdigitellinc.com

Biocatalysis: The use of enzymes to perform specific chemical transformations can provide highly selective and sustainable routes for synthesizing the parent compound and its derivatives under mild conditions. solubilityofthings.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhancing safety, efficiency, and scalability of synthesis. solubilityofthings.comiupac.org

Advanced Analytical Techniques: Affinity Selection Mass Spectrometry (ASMS) can be used to rapidly screen compound libraries against target proteins to identify binders without the need for purification. drugdiscoverychemistry.com

By combining computational design, automated synthesis, and rapid biological evaluation, the timeline for discovering and developing new applications for this compound and its derivatives can be substantially shortened.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the stereochemical purity of (S)-Amino-naphthalen-1-yl-acetic acid?

  • Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with a mobile phase optimized for resolution. Compare retention times with enantiomeric standards.
  • NMR with Chiral Shift Reagents : Employ europium-based reagents (e.g., Eu(hfc)₃) to induce chemical shift differences between enantiomers.
  • Optical Rotation : Measure specific rotation using a polarimeter and compare with literature values for the (S)-enantiomer .

Q. How can researchers ensure the compound’s structural integrity during synthesis?

  • Methodological Answer:

  • FTIR Spectroscopy : Monitor characteristic peaks (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, naphthalene C=C stretches at ~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS.
  • Elemental Analysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can a Plackett-Burman experimental design optimize microbial production of this compound?

  • Methodological Answer:

  • Factor Screening : Test 19 amino acids at high/low concentrations (e.g., basal medium vs. 2× supplementation) in 20 trials.
  • Statistical Analysis : Use Design-Expert® software to fit a first-order polynomial model. Identify significant factors (p < 0.05) via ANOVA.
  • Validation : Confirm optimized conditions in triplicate fermentations, measuring yield via HPLC .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (pH, temperature, solvent).
  • Control Variables : Standardize cell lines, assay protocols (e.g., MTT vs. resazurin assays), and negative/positive controls.
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to account for heterogeneity .

Q. What advanced techniques validate the compound’s stability under varying storage conditions?

  • Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
  • HPLC-PDA : Quantify main peak area reduction and new impurity peaks.
  • TLC : Use silica gel plates with a mobile phase (e.g., ethyl acetate:hexane, 3:7) to detect degradation spots .
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf life using Arrhenius equations .

Data Presentation Guidelines

Q. How to present analytical data effectively in publications?

  • Methodological Answer:

  • Tables : Include retention times (HPLC), Rf values (TLC), and spectral data (FTIR, NMR) in structured formats. Example:
TechniqueKey DataConditions
Chiral HPLCRetention time: 12.3 min (S)Column: Chiralpak® IG-3
  • Figures : Use error bars for biological replicates and annotate chromatograms with peak labels.
  • Supplemental Data : Upload raw NMR spectra, HPLC chromatograms, and statistical code to repositories like Figshare .

Contradiction Analysis Example

Scenario : Study A reports IC₅₀ = 10 µM against cancer cells, while Study B finds IC₅₀ = 50 µM.

  • Root Cause : Differences in cell passage number or serum-free vs. serum-containing media.
  • Resolution : Conduct a side-by-side assay using cells from the same source and identical culture conditions. Perform dose-response curves with 8-point dilutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.